SSD114 hydrochloride
Description
SSD114 hydrochloride (CAS: 2319790-02-6) is a novel GABAB receptor positive allosteric modulator (PAM) with a molecular formula of C₁₈H₂₁ClF₃N₃O and a molecular weight of 387.83 . It enhances GABA-induced activation of GABAB receptors without intrinsic agonist activity, making it a selective tool for studying receptor modulation .
Properties
Molecular Formula |
C₁₈H₂₁ClF₃N₃O |
|---|---|
Molecular Weight |
387.83 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics:
- Mechanism : Potentiates GABA-stimulated [³⁵S]GTPγS binding to native GABAB receptors, shifting the GABA concentration-response curve leftward (EC₅₀ values in the low micromolar range) .
- In Vivo Effects: Enhances baclofen-induced sedation/hypnosis in mice at doses ≥10 mg/kg, prolonging the duration of loss-of-righting reflex (LORR) without standalone effects .
- Solubility : 130 mg/mL in DMSO, 2 mg/mL in water .
- Purity : ≥98% .
- Storage : Stable for 3 years as a powder at -20°C and 6 months in solvent at -80°C .
SSD114’s unique pyrimidin-2-amine structure distinguishes it from other GABAB modulators, offering a novel scaffold for receptor research .
Comparison with Similar Compounds
The following table compares SSD114 hydrochloride with structurally or functionally related compounds targeting GABA signaling pathways:
Detailed Analysis:
Mechanistic Differences: SSD114 operates as a PAM, amplifying endogenous GABA activity without receptor overactivation, whereas SCH 50911 (antagonist) and baclofen (agonist) directly inhibit or activate GABAB receptors, respectively . SKF89976A and tiagabine modulate GABA availability via transporter inhibition, contrasting with SSD114’s receptor-focused action .
Therapeutic Potential: SSD114’s lack of intrinsic activity reduces off-target effects compared to agonists like baclofen, which cause tolerance and sedation at high doses .
Structural Uniqueness :
- SSD114’s N-cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine core differentiates it from classical benzodiazepine-derived modulators (e.g., SX-3228) or peptide-based agents .
Research Implications
This compound provides a selective and reversible tool for dissecting GABAB receptor dynamics in neurological disorders (e.g., anxiety, addiction). Its distinct mechanism avoids pitfalls of direct agonists/antagonists, supporting long-term studies with fewer side effects . Future work should explore its synergy with partial agonists or its efficacy in disease models resistant to existing therapies.
Q & A
Q. What is the molecular mechanism of SSD114 hydrochloride as a GABAB receptor modulator, and how does it differ from orthosteric agonists?
this compound is a novel positive allosteric modulator (PAM) of the GABAB receptor, enhancing receptor activity without directly binding to the orthosteric site . Unlike orthosteric agonists (e.g., baclofen), which activate the receptor directly, SSD114 binds to an allosteric site to potentiate endogenous GABA signaling. This mechanism reduces off-target effects and preserves physiological signaling dynamics. To validate this, researchers should perform radioligand binding assays to confirm absence of competition with orthosteric ligands and use electrophysiological recordings (e.g., in HEK293 cells expressing GABAB receptors) to measure potentiation of GABA-induced currents .
Q. What are the optimal storage conditions and stability parameters for this compound in experimental settings?
this compound should be stored as a powder at -20°C for up to 3 years. In solvent (e.g., DMSO), it is stable for 1 year at -80°C . Researchers must avoid freeze-thaw cycles and validate stability using high-performance liquid chromatography (HPLC) before critical experiments. Degradation can be monitored via shifts in UV-Vis spectra or reduced potency in functional assays .
Q. Which in vitro assays are most suitable for quantifying SSD114’s activity on GABAB receptors?
Key assays include:
- Calcium flux assays using GABAB receptor-coupled Gαi/o pathways (e.g., FLIPR Tetra system).
- cAMP inhibition assays to measure receptor activation via forskolin-stimulated cAMP reduction.
- Electrophysiology in brain slices or transfected cells to assess synaptic potentiation . Include SCH 50911 (a selective GABAB antagonist) as a negative control to confirm target specificity .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data on SSD114’s efficacy across different neuronal subtypes?
Discrepancies may arise from receptor subunit composition, auxiliary proteins (e.g., KCTD subunits), or tissue-specific signaling. To address this:
- Use siRNA knockdown of suspected modulatory proteins in cell lines.
- Compare SSD114’s effects in primary neuronal cultures (e.g., cortical vs. hippocampal neurons) using patch-clamp recordings.
- Employ proteomics to identify differential protein interactions in responsive vs. non-responsive tissues . Contradictory reports of SSD114 as an "orthosteric modulator" in some studies may reflect assay artifacts; validate findings with orthogonal methods (e.g., binding kinetics vs. functional assays).
Q. What strategies mitigate variability in SSD114’s potency in animal models of neurological disorders?
Variability often stems from differences in blood-brain barrier penetration or metabolic clearance. Solutions include:
Q. How can SSD114 be integrated with optogenetic or chemogenetic tools to study circuit-specific GABAB modulation?
Pair SSD114 with DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) or Channelrhodopsin to dissect regional effects:
- Administer SSD114 in mice expressing GABAB receptors tagged with fluorophores (e.g., GFP) for real-time imaging.
- Combine with fiber photometry to measure calcium dynamics in GABAergic circuits during SSD114 treatment . Use conditional knockout models to validate circuit-specific mechanisms.
Q. What methodologies address off-target effects of SSD114 in high-throughput screening (HTS) campaigns?
Off-target activity can be minimized by:
- Counter-screening against related receptors (e.g., GABAA, mGluRs) using panels (e.g., Eurofins CEREP).
- Thermal shift assays to confirm selective stabilization of GABAB receptors.
- Cryo-EM structural studies to map SSD114’s binding site and predict cross-reactivity .
Methodological Best Practices
Q. How should researchers validate SSD114’s target engagement in vivo?
- Use microdialysis to measure extracellular GABA levels in target brain regions.
- Perform PET/MRI with GABAB-specific tracers (e.g., [11C]CGP62349) to quantify receptor occupancy .
- Corrogate behavioral outcomes (e.g., anxiety reduction in elevated plus maze) with biochemical data .
Q. What statistical approaches are recommended for analyzing dose-response relationships in SSD114 studies?
Q. How can SSD114 be combined with other neuromodulators (e.g., PROTACs) to study GABAB receptor trafficking?
Co-treat with PROTACs (e.g., Pomalidomide-PEG6-NH2 hydrochloride) to degrade GABAB receptors and assess SSD114’s effects on receptor recycling. Use confocal microscopy with pH-sensitive tags (e.g., pHluorin) to track receptor internalization .
Data Interpretation and Reproducibility
Q. How to address batch-to-batch variability in this compound purity?
Source batches with ≥99% purity (validated by HPLC-UV/ELSD ) . Include internal standards (e.g., tetrabenazine-d6) in assays to normalize results . Pre-test each batch in a reference assay (e.g., GABAB-mediated cAMP inhibition) before full-scale experiments .
Q. What controls are essential for ensuring reproducibility in SSD114 studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
